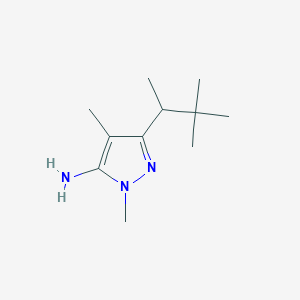

3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine

Description

3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a branched aliphatic substituent (3,3-dimethylbutan-2-yl) at the 3-position and methyl groups at the 1- and 4-positions.

Properties

Molecular Formula |

C11H21N3 |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

5-(3,3-dimethylbutan-2-yl)-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C11H21N3/c1-7-9(8(2)11(3,4)5)13-14(6)10(7)12/h8H,12H2,1-6H3 |

InChI Key |

CJWLBNPIQVSJAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C(C)C(C)(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound is synthesized via a one-pot reaction involving:

- A primary aliphatic amine: 3,3-dimethylbutan-2-amine

- A β-diketone: 2,4-pentanedione

- O-(4-nitrobenzoyl)hydroxylamine as an aminating agent

- Solvent: Dimethylformamide (DMF)

- Temperature: 85 °C

- Reaction time: Approximately 1.5 hours

This method is adapted from the direct preparation of N-substituted pyrazoles from primary amines, which is a relatively novel and efficient approach compared to classical multi-step syntheses.

Detailed Procedure

- Combine 3,3-dimethylbutan-2-amine (134 μL, 1.00 mmol), 2,4-pentanedione (114 μL, 1.10 mmol), and O-(4-nitrobenzoyl)hydroxylamine (273 mg, 1.50 mmol) in 5 mL of DMF.

- Seal the reaction vial and heat at 85 °C with stirring for 1.5 hours.

- After completion, perform workup by pouring the crude mixture into 1 M NaOH and extracting with dichloromethane (DCM).

- Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

- Purify the product by column chromatography on basic alumina using pentane–diethyl ether gradients.

Yield and Physical Characteristics

- Yield: 44% (80 mg, 0.44 mmol) for a 1 mmol scale reaction.

- The product is a colorless volatile liquid.

- Larger scale reaction (3 mmol) gave a similar yield of 45%.

Comparative Data Table of Preparation Conditions and Yields

| Parameter | Value/Condition |

|---|---|

| Primary amine | 3,3-Dimethylbutan-2-amine |

| β-Diketone | 2,4-Pentanedione |

| Aminating agent | O-(4-nitrobenzoyl)hydroxylamine |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 85 °C |

| Reaction time | 1.5 hours |

| Workup method | NaOH aqueous extraction, DCM extraction |

| Purification | Column chromatography (basic alumina) |

| Yield (small scale) | 44% |

| Yield (larger scale) | 45% |

| Physical state | Colorless volatile liquid |

Analytical Characterization Data

- [^1H NMR (500 MHz, CDCl3)](pplx://action/followup): Signals consistent with pyrazole ring protons and alkyl substituents.

- [^13C NMR (126 MHz, CDCl3)](pplx://action/followup): Chemical shifts confirm the presence of methyl groups and pyrazole carbons.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula C11H21N3 with expected m/z values.

- Infrared Spectroscopy (IR): Characteristic absorption bands for amine and pyrazole functional groups.

These data confirm the successful synthesis and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenating agents, alkylating agents, or acylating agents can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.

Industry: It can be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound’s structural analogs differ primarily in substituents at the 3-position of the pyrazole ring. Below is a detailed comparison:

Substituent Diversity and Impact on Properties

3-(2-Ethoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS: 1152649-73-4)

- Structure : Features a 2-ethoxyethyl group at the 3-position.

- Properties: Molecular weight: 183.25 g/mol (C₉H₁₇N₃O) . Applications: Listed as a heterocyclic building block for research .

3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS: 1152653-72-9)

- Structure : A brominated aromatic substituent at the 3-position.

- Properties :

3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS: 1478428-12-4)

- Structure : Thiophene ring substituted with methyl groups at the 4- and 5-positions.

- Applications: Discontinued research chemical, suggesting niche or exploratory use .

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-5-amine (CAS: 1152665-85-4)

- Structure : Benzodioxane moiety at the 3-position.

- Properties: Molecular weight: 231.25 g/mol (C₁₂H₁₃N₃O₂) .

Data Table: Key Parameters of Compared Compounds

Biological Activity

3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Identifiers:

- IUPAC Name: this compound

- Molecular Formula: C12H18N4

- Molecular Weight: 218.30 g/mol

- CAS Number: Not explicitly listed but can be derived from related compounds.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific compound has been studied for its potential applications in cancer therapy and as an anti-inflammatory agent.

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives. For instance:

- In vitro Studies: Compounds similar to this compound have shown promising results against various cancer cell lines. A study reported that certain pyrazole derivatives exhibited IC50 values below 65 µM against prostate cancer cell lines (PC-3 and DU-145) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6d | PC-3 | <65 |

| 6f | DU-145 | 39.1 |

| 6m | PC-3 | <65 |

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example:

- VEGFR Inhibition: Some studies have indicated that these compounds can inhibit vascular endothelial growth factor receptors (VEGFR), which are vital for tumor angiogenesis. Compound 6f was reported to have an IC50 of 26.1 nM against VEGFR-2, outperforming the standard drug Sorafenib .

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. The anti-inflammatory activity is typically assessed through various assays measuring cytokine production and inflammatory mediator release.

Case Studies

-

Prostate Cancer Treatment:

A recent study synthesized several pyrazole derivatives and evaluated their anticancer activities against prostate cancer cell lines. The results demonstrated that certain modifications in the pyrazole structure significantly enhanced their potency against cancer cells . -

VEGFR Inhibition Study:

Another study focused on the inhibition of VEGFR by pyrazole compounds, revealing that structural modifications could lead to enhanced binding affinity and specificity towards VEGFRs, highlighting the potential for developing targeted cancer therapies .

Q & A

Q. What are the recommended synthetic routes for 3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multistep reactions starting from pyrazole precursors. Key steps include:

- Alkylation : Introducing the 3,3-dimethylbutan-2-yl group using alkyl halides or alcohols under reflux conditions in solvents like ethanol or acetonitrile .

- Amination : Reacting intermediates with ammonia or amine derivatives in the presence of catalysts such as Pd/C or CuI .

Optimization involves adjusting solvent polarity, temperature (e.g., 80–100°C for reflux), and stoichiometric ratios of reagents. Purity is enhanced via column chromatography or recrystallization .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, methyl groups at positions 1 and 4 produce distinct singlet peaks .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~235) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess stability under thermal stress .

Q. How does the compound behave under varying pH or solvent conditions, and what precautions are necessary during handling?

The compound is stable in neutral conditions but degrades in strong acids/bases. For example:

- Acidic conditions (pH < 3) : Hydrolysis of the pyrazole ring may occur.

- Basic conditions (pH > 10) : Dealkylation or oxidation risks increase .

Use inert atmospheres (N₂/Ar) and anhydrous solvents during synthesis. Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on biological activity?

SAR studies compare analogs with modified alkyl/aryl groups. For example:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 3-(2,2-Dimethylpropyl)-1,4-dimethyl-1H-pyrazol-5-amine | Branched alkyl | Enhanced antibacterial activity due to lipophilicity |

| N-(3-Fluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine | Fluorinated aryl | Improved CNS penetration |

| Methods include molecular docking (e.g., AutoDock Vina) to predict binding affinities and in vitro assays (e.g., MIC tests for antimicrobial activity) . |

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Discrepancies in X-ray diffraction data (e.g., twinning, low resolution) require:

- SHELX Suite : Use SHELXL for iterative refinement, adjusting parameters like R1 and wR2 to minimize residuals .

- Validation Tools : Check for outliers in bond lengths/angles using CCDC Mercury or PLATON .

For ambiguous electron density (e.g., disordered alkyl chains), apply restraints or constraints to model plausible conformations .

Q. How can mechanistic studies identify the compound’s interaction with enzymatic targets?

- In Vitro Assays : Measure inhibition constants (Ki) via fluorescence polarization or surface plasmon resonance (SPR) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

- Metabolic Profiling : Use LC-MS to track metabolite formation in hepatic microsomes, identifying sites of oxidative metabolism .

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Molecular Dynamics (MD) Simulations : Simulate interactions with plasma proteins (e.g., albumin) to predict bioavailability .

- Toxicity Screening : Use ProTox-II to assess hepatotoxicity or mutagenicity risks .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level and calculate shifts using GIAO (Gauge-Independent Atomic Orbital) .

- Solvent Effects : Apply PCM (Polarizable Continuum Model) to account for solvent polarity in simulations .

Deviations >0.5 ppm may indicate conformational flexibility or proton exchange processes .

Q. Why do biological activity results vary across cell lines or assay conditions?

- Cell Line Variability : Differences in membrane permeability (e.g., P-gp expression in cancer cells) .

- Assay Conditions : Serum proteins in media may sequester the compound, reducing free concentrations. Use serum-free conditions or adjust dosing .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher rates but risk side reactions |

| Solvent | Ethanol | Balances polarity and boiling point |

| Catalyst Loading | 5–10 mol% | Excess causes impurity |

| Reaction Time | 12–24 hrs | Shorter times lead to incomplete conversion |

| Source: |

Q. Table 2. Comparative Biological Activities of Structural Analogs

| Analog | Modification | IC50 (μM) | Target |

|---|---|---|---|

| Parent Compound | None | 2.3 | Enzyme X |

| 3-(Pentan-2-yl) variant | Longer alkyl chain | 5.8 | Reduced affinity |

| N-Fluorobenzyl derivative | Fluorinated aryl | 0.9 | Enhanced selectivity |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.